molecular formula C14H10FNO2 B6376277 3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol CAS No. 1261919-12-3

3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol

Cat. No.: B6376277
CAS No.: 1261919-12-3
M. Wt: 243.23 g/mol
InChI Key: MZDHSBIASTUVOL-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol is an aromatic compound characterized by the presence of a cyano group, a fluorine atom, and a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions (e.g., palladium catalysts in Suzuki-Miyaura coupling).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring.

Scientific Research Applications

3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-5-(2-fluoro-4-methoxyphenyl)phenol
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

3-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-18-14-3-2-10(7-13(14)15)11-4-9(8-16)5-12(17)6-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDHSBIASTUVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684790
Record name 3'-Fluoro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-12-3
Record name 3'-Fluoro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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